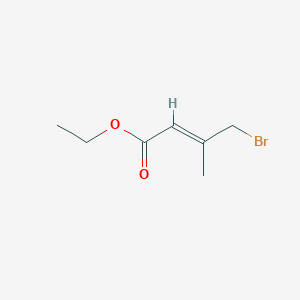

エチル-4-ブロモ-3-メチルブト-2-エノエート

概要

説明

Ethyl-4-bromo-3-methylbut-2-enoate, also known as Ethyl-4-bromo-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl-4-bromo-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-4-bromo-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光活性物質

エチル-4-ブロモ-3-メチルブト-2-エノエートは、光活性物質の合成に使用できます . これらの材料は、分離、高度なセンサー、薬物送達、データストレージ、外部制御による分子スイッチなど、幅広い用途に魅力的です . 次世代の光応答性スマートマテリアルの進歩には、さまざまな固体材料に組み込むことができる新しい光活性分子の開発が不可欠です .

光機械分子結晶

光機械分子結晶は、光を反応機構として使用して、ねじれ、曲げ、さらにはジャンプなどのさまざまな機械的運動を起こすことができます . このプロセスは、光化学エネルギーを機械エネルギーに変換します . エチル-4-ブロモ-3-メチルブト-2-エノエートは、これらの結晶の開発に使用できます .

光スイッチ可能な材料

アゾベンゼンを光スイッチ可能な材料に組み込むことが、その望ましい光活性特性のために調査されてきました . このクラスの光スイッチは、ピコ秒オーダーで非常に高速なトランスからシスへの異性化を示すことがよくあります 、全体として疲労に対する耐性が非常に優れています . エチル-4-ブロモ-3-メチルブト-2-エノエートは、これらの材料の開発に使用できます

生物活性

Ethyl-4-bromo-3-methylbut-2-enoate, known for its unique structural features and reactivity, has garnered attention in recent years for its biological activity. This compound serves as a synthetic ligand that interacts with nuclear receptors, which are pivotal in regulating various cellular processes, including gene expression and metabolic pathways. This article explores the biological activity of ethyl-4-bromo-3-methylbut-2-enoate, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl-4-bromo-3-methylbut-2-enoate has the molecular formula CHBrO and a molecular weight of approximately 207.07 g/mol. It features a bromo substituent at the fourth position and a methyl group at the third position of a butenoate chain, characterized by a double bond between the second and third carbon atoms. This structural configuration enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activities of ethyl-4-bromo-3-methylbut-2-enoate, particularly its role as a synthetic ligand for nuclear receptors. These interactions suggest significant implications for cancer therapy and metabolic regulation.

Key Findings

- Nuclear Receptor Interaction : Ethyl-4-bromo-3-methylbut-2-enoate has been shown to bind to nuclear receptors, influencing gene expression related to tumor growth and progression. This modulation can potentially inhibit tumor cell proliferation and promote apoptosis, indicating its promise in cancer treatment .

- Potential Applications in Cancer Therapy : The ability of this compound to alter gene expression patterns linked to cancer suggests it may serve as a therapeutic agent in oncology. Its interactions with nuclear receptors could provide new avenues for cancer treatment strategies .

- Synthetic Applications : The compound has been utilized as a building block in the synthesis of various biologically active molecules. Researchers have explored its use in developing compounds that exhibit antimicrobial properties against resistant strains of bacteria and mycobacteria .

Comparative Analysis with Similar Compounds

Ethyl-4-bromo-3-methylbut-2-enoate is structurally similar to several other compounds, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-chloro-3-methylbut-2-enoate | Chlorine instead of bromine | Different halogen may affect reactivity |

| Ethyl 4-fluoro-3-methylbut-2-enoate | Fluorine instead of bromine | Potentially different biological activity |

| Ethyl 4-methylbenzoate | Aromatic ring structure | Different reactivity profile due to aromaticity |

| Ethyl 3-bromo-butanoate | Bromine at third carbon | Different structural positioning |

The presence of the double bond and specific positioning of substituents in ethyl-4-bromo-3-methylbut-2-enoate significantly influences its reactivity and biological interactions compared to these similar compounds .

Case Studies

Several case studies have investigated the biological activity of ethyl-4-bromo-3-methylbut-2-enoate:

- Cancer Cell Studies : In vitro studies demonstrated that ethyl-4-bromo-3-methylbut-2-enoate could reduce the viability of various cancer cell lines by modulating nuclear receptor activity, leading to altered apoptotic pathways .

- Antimicrobial Activity : Research indicated that derivatives synthesized from ethyl-4-bromo-3-methylbut-2-enoate exhibited potent activity against Mycobacterium tuberculosis (Mtb), showing potential as novel anti-tubercular agents .

- Stereochemical Investigations : Studies focusing on the stereochemistry of reactions involving this compound revealed insights into its electrophilic reactivity, contributing to advancements in synthetic methodologies .

特性

IUPAC Name |

ethyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPWHZOYUGYXFA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。